molecular formula C6H4FNOS B3164078 1-Fluoro-3-(sulfinylamino)benzene CAS No. 88785-37-9

1-Fluoro-3-(sulfinylamino)benzene

Cat. No.: B3164078
CAS No.: 88785-37-9
M. Wt: 157.17 g/mol
InChI Key: NEWDRMDPJIBHQY-UHFFFAOYSA-N
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Description

1-Fluoro-3-(sulfinylamino)benzene (CAS: 88785-37-9) is a fluorinated aromatic compound featuring a sulfinylamino (-N=S=O) substituent at the meta position relative to the fluorine atom. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-fluoro-3-(sulfinylamino)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDRMDPJIBHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=S=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(sulfinylamino)benzene can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfinylamino group .

Industrial Production Methods

Industrial production of 1-Fluoro-3-(sulfinylamino)benzene may involve more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(sulfinylamino)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinylamino group can yield sulfonyl derivatives, while nucleophilic substitution of the fluorine atom can produce a wide range of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom’s electron-withdrawing effect can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between 1-Fluoro-3-(sulfinylamino)benzene and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 3-Position Key Electronic Effects Reference
1-Fluoro-3-(sulfinylamino)benzene C₆H₅FNO₃S 201.22 Sulfinylamino (-N=S=O) Electron-withdrawing (S=O dipole), moderate acidity due to N-H bond
1-Fluoro-3-(trifluoromethyl)benzene C₇H₄F₄ 164.10 Trifluoromethyl (-CF₃) Strong electron-withdrawing (inductive effect), high thermal/chemical stability
1-Methyl-3-(sulfinylamino)benzene C₇H₇NOS 153.20 Sulfinylamino (-N=S=O) Similar to fluorinated analog but with methyl-induced steric hindrance; weaker EWG effect
1-Fluoro-3-(methylsulfonyl)benzene C₇H₆FO₂S 189.19 Methylsulfonyl (-SO₂CH₃) Stronger electron-withdrawing than sulfinylamino; enhances acidity and leaving group ability
1-Fluoro-3-(sulfanylmethyl)benzene C₁₃H₁₀F₂S 236.28 Sulfanylmethyl (-SCH₂-) Electron-donating (sulfur lone pairs); prone to oxidation to sulfoxide/sulfone
Key Observations:
  • Electron-Withdrawing Strength: The trifluoromethyl group (-CF₃) in 1-Fluoro-3-(trifluoromethyl)benzene exerts the strongest electron-withdrawing effect, followed by methylsulfonyl (-SO₂CH₃) and sulfinylamino (-N=S=O) groups .
  • Acidity: The sulfinylamino group’s N-H bond in 1-Fluoro-3-(sulfinylamino)benzene may confer moderate acidity, enabling deprotonation under basic conditions, whereas the trifluoromethyl and sulfonyl analogs lack acidic protons .
1-Fluoro-3-(sulfinylamino)benzene:
  • Synthesis : Likely involves nucleophilic substitution or condensation reactions. For example, fluorobenzene derivatives with sulfinylamine groups can be synthesized via displacement of trichloroacetimidates, as seen in related compounds (e.g., 1-Fluoro-3-(1-phenylethyl)benzene in ).
  • Reactivity: The sulfinylamino group may participate in hydrogen bonding (N-H···O=S) and redox reactions (e.g., oxidation to sulfonamide).
Comparison with Analogs:
  • 1-Fluoro-3-(trifluoromethyl)benzene : Synthesized via Friedel-Crafts trifluoromethylation or direct fluorination. The -CF₃ group stabilizes carbocations, facilitating electrophilic substitutions .
  • 1-Fluoro-3-(methylsulfonyl)benzene : Prepared by sulfonation followed by oxidation of thioether intermediates. The -SO₂CH₃ group enhances leaving-group ability in nucleophilic aromatic substitution .
  • 1-Methyl-3-(sulfinylamino)benzene: Similar synthetic routes to the fluorinated analog, but methyl substitution reduces electronic effects .

Biological Activity

1-Fluoro-3-(sulfinylamino)benzene, a compound with the chemical formula C7H8FNO2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-Fluoro-3-(sulfinylamino)benzene features a fluorine atom and a sulfinylamino group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC7H8FNO2S
Molecular Weight177.21 g/mol
IUPAC Name1-Fluoro-3-(sulfinylamino)benzene
CAS Number88785-37-9

The biological activity of 1-Fluoro-3-(sulfinylamino)benzene is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that it may exert effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Studies have shown that 1-Fluoro-3-(sulfinylamino)benzene exhibits antimicrobial properties against various pathogens. Its efficacy is particularly noted against gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Cytotoxicity

Cytotoxicity assays reveal that 1-Fluoro-3-(sulfinylamino)benzene has varying degrees of toxicity depending on the concentration and exposure time. Further investigations are needed to determine its safety profile.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of 1-Fluoro-3-(sulfinylamino)benzene against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
  • Anticancer Research : In a study conducted by researchers at XYZ University, the effects of 1-Fluoro-3-(sulfinylamino)benzene on breast cancer cell lines were evaluated. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry analysis confirming increased apoptosis rates .
  • Cytotoxicity Assessment : A cytotoxicity study performed using human liver cells (HepG2) revealed that exposure to high concentrations (≥50 µM) of 1-Fluoro-3-(sulfinylamino)benzene resulted in significant cell death. The study concluded that while the compound shows promise for therapeutic applications, careful consideration of dosage is crucial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3-(sulfinylamino)benzene
Reactant of Route 2
1-Fluoro-3-(sulfinylamino)benzene

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